molecular formula C12H10Cl2N2O4 B1519561 2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1152642-17-5

2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B1519561
CAS No.: 1152642-17-5
M. Wt: 317.12 g/mol
InChI Key: AWRMUZRVVDNNTD-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS: 1423032-75-0) is an imidazolidine-derived compound featuring a dichlorophenyl substituent at the 4-position of the heterocyclic core and an acetic acid side chain. Below, we compare its structural, physicochemical, and functional attributes with closely related analogs.

Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O4/c1-12(7-3-2-6(13)4-8(7)14)10(19)16(5-9(17)18)11(20)15-12/h2-4H,5H2,1H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRMUZRVVDNNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a compound of interest due to its potential biological activities. This article provides an overview of its pharmacological effects, mechanisms of action, and relevant case studies based on diverse sources.

  • Molecular Formula : C13H12Cl2N2O3
  • Molecular Weight : 307.15 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have indicated that derivatives of imidazolidinone compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like oxacillin and cefuroxime. The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance antibacterial efficacy .

CompoundMIC (mg/L)Activity Level
Compound A3.91Highly Active
Compound B7.82Moderately Active
Compound C15.63Low Activity

Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory activities. In a study involving various derivatives of related compounds, some demonstrated significant anti-inflammatory effects in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuropharmacological Effects

Research indicates that similar compounds can influence neurotransmitter levels in the brain. For example, the administration of related chlorophenoxy acetic acids has been shown to alter monoamine levels and acetylcholinesterase activity in rat models, which could impact learning and memory processes . This raises the potential for exploring neuropharmacological applications for this compound.

Case Studies

  • Study on Antibacterial Efficacy
    • Objective : To evaluate the antibacterial activity of synthesized derivatives.
    • Methodology : Broth dilution method was used to determine MIC against various bacterial strains.
    • Results : Compounds showed varying degrees of activity with some exhibiting MIC values as low as 3.91 mg/L against Gram-positive bacteria .
  • Neuropharmacological Study
    • Objective : To assess the impact on neurotransmitter levels during postnatal development.
    • Methodology : Rats were administered chlorophenoxy acetic acid derivatives during critical development periods.
    • Results : Significant alterations in norepinephrine and dopamine levels were observed, correlating with behavioral changes in learning tasks .

The biological activity of this compound may involve:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Modulation of Neurotransmitter Release : By affecting acetylcholinesterase activity and neurotransmitter levels, these compounds may influence synaptic transmission and plasticity.

Comparison with Similar Compounds

Key Structural Features

The compound shares a common imidazolidine-2,5-dione core substituted with a methyl group and an aryl ring at the 4-position. Variations arise from differences in aryl substituents (e.g., halogens, methoxy groups) and their positions.

Table 1: Substituent Comparison of Selected Analogs

Compound Name Aryl Substituent CAS Number Molecular Formula Molecular Weight (g/mol)
2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 2,4-Dichlorophenyl 1423032-75-0 C₁₂H₁₀Cl₂N₂O₄ 317.13
2-[4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 4-Methoxyphenyl 956742-88-4 C₁₃H₁₄N₂O₅ 278.26
2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 2-Methoxyphenyl 1152641-90-1 C₁₃H₁₄N₂O₅ 278.26
2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 4-Fluorophenyl 956327-03-0 C₁₂H₁₁FN₂O₄ 266.23
2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 2,4-Difluorophenyl 1152642-09-5 C₁₂H₁₀F₂N₂O₄ 284.22
2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 3,4-Difluorophenyl - C₁₂H₁₀F₂N₂O₄ 284.22

Physicochemical Properties

Electronic and Steric Effects

  • Chlorine substituents (as in the target compound) introduce strong electron-withdrawing effects and increased lipophilicity (Cl logP ~ 0.71) compared to fluorine (logP ~ 0.14) or methoxy groups (logP ~ -0.02) .

Hydrogen Bonding and Crystallinity

  • The acetic acid moiety enables R₂²(10) hydrogen-bonded dimer formation , as observed in structurally related acetamide derivatives . This promotes crystalline stability, critical for solid-state applications.
  • Fluorinated analogs (e.g., 4-fluorophenyl) may exhibit weaker intermolecular interactions due to fluorine’s lower polarizability, impacting solubility and melting points .

Pharmacological Potential

  • Chlorinated analogs are often associated with enhanced metabolic stability and target affinity due to increased lipophilicity and halogen bonding .
  • Methoxy-substituted derivatives (e.g., 4-methoxyphenyl) may exhibit altered pharmacokinetic profiles, as methoxy groups can hinder cytochrome P450-mediated metabolism .

Commercial Availability and Purity

Table 2: Availability of Key Analogs

Compound Name Purity Supplier Status
2-[4-(2,4-Dichlorophenyl)-...]acetic acid 95% CymitQuimica Limited stock
2-[4-(4-Methoxyphenyl)-...]acetic acid 97% Biosynth Discontinued
2-[4-(4-Fluorophenyl)-...]acetic acid 95% American Elements Available
2-[4-(2,4-Difluorophenyl)-...]acetic acid 95% Fluorochem Discontinued

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

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